Anhydro-trityl-imidazoyl-thiocarbonyl-T

Description

Definition and Structural Classification as a Modified Thymidine (B127349) Nucleoside Analog

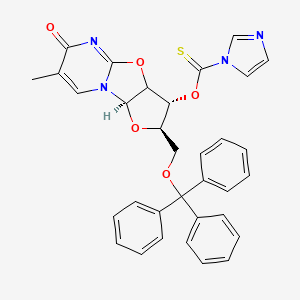

2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine is classified as a modified pyrimidine (B1678525) deoxynucleoside. wikipedia.org At its core is thymidine, a nucleoside composed of a deoxyribose sugar linked to the pyrimidine base thymine (B56734). wikipedia.org This fundamental structure is modified in three key ways:

Anhydro Bridge: A 2,2'-anhydro linkage creates a covalent bridge between the C2' carbon of the sugar moiety and the C2 oxygen of the thymine base. tandfonline.comnih.gov This intramolecular cyclization results in a rigid, bicyclic structure that locks the conformation of the sugar ring.

Trityl Protecting Group: A trityl (triphenylmethyl) group is attached to the 5'-hydroxyl (5'-OH) function of the deoxyribose sugar. biofabresearch.comglenresearch.com This bulky group serves as a protecting agent, preventing the 5'-OH from participating in unwanted chemical reactions during synthesis. biofabresearch.com

Imidazoyl-thiocarbonyl Group: An imidazoyl-thiocarbonyl moiety is esterified to the 3'-hydroxyl (3'-OH) group of the sugar. This functional group is crucial for subsequent chemical transformations, particularly deoxygenation reactions. libretexts.orgchem-station.com

Collectively, these modifications define the compound as a thymidine analog engineered for specific synthetic purposes. nih.gov The anhydro bridge provides conformational rigidity, the trityl group offers selective protection of the primary hydroxyl group, and the 3'-imidazoyl-thiocarbonyl group activates the 3'-position for further reactions. tandfonline.comglenresearch.comlibretexts.org

Table 1: Key Structural Features of 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine

| Structural Feature | Description | Chemical Role |

| Thymidine Core | A pyrimidine deoxynucleoside consisting of thymine and deoxyribose. wikipedia.org | Provides the basic nucleoside framework. |

| 2,2'-Anhydro Linkage | An ether bond between the C2' of the sugar and C2 of the thymine base. tandfonline.com | Induces conformational rigidity and influences stereochemistry. |

| 5'-O-Trityl Group | A triphenylmethyl ether at the 5'-position of the deoxyribose. glenresearch.com | Protects the primary 5'-hydroxyl group during synthesis. biofabresearch.com |

| 3'-O-(1-imidazoyl(thiocarbonyl)) Group | A thiocarbonyl group linked to the 3'-hydroxyl via an imidazole (B134444) derivative. libretexts.org | Activates the 3'-position for radical-based deoxygenation. alfa-chemistry.comwikipedia.org |

Positioning of 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine as a Crucial Synthetic Intermediate in Nucleic Acid Chemistry

The unique combination of structural features in 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine makes it a highly valuable intermediate for the synthesis of specific nucleoside analogs. Its primary application is as a precursor for the synthesis of 2',3'-dideoxythymidine (ddT) and related compounds, which are of interest in medicinal chemistry.

The synthetic utility of this compound lies in a two-step transformation:

Deoxygenation: The 3'-O-(1-imidazoyl(thiocarbonyl)) group is specifically designed for removal via a Barton-McCombie deoxygenation reaction. libretexts.orgalfa-chemistry.com This step replaces the thiocarbonyl-activated hydroxyl group with a hydrogen atom, yielding 2,2'-Anhydro-5'-O-trityl-3'-deoxythymidine.

Reductive Cleavage: The resulting 2,2'-anhydro bond can then be reductively cleaved to open the bicyclic system. This cleavage simultaneously removes the anhydro linkage and introduces a hydrogen at the 2'-position, ultimately forming the 2',3'-dideoxy scaffold.

This strategic pathway leverages the functionalities of the precursor molecule to achieve a challenging transformation. The anhydro bridge serves to pre-organize the molecule for subsequent reactions, while the trityl and imidazoyl-thiocarbonyl groups provide the necessary protection and activation, respectively. tandfonline.com This positions the title compound as a key stepping stone in synthetic routes that require the removal of both the 2' and 3' hydroxyl groups from a thymidine starting material.

Structure

2D Structure

3D Structure

Properties

CAS No. |

132776-28-4 |

|---|---|

Molecular Formula |

C33H28N4O5S |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

O-[(2R,4R,5R)-11-methyl-10-oxo-4-(trityloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl] imidazole-1-carbothioate |

InChI |

InChI=1S/C33H28N4O5S/c1-22-19-37-30-28(41-31(37)35-29(22)38)27(42-32(43)36-18-17-34-21-36)26(40-30)20-39-33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21,26-28,30H,20H2,1H3/t26-,27-,28?,30-/m1/s1 |

InChI Key |

UWCSOULKJRMOJX-ZZYOZKBCSA-N |

Isomeric SMILES |

CC1=CN2[C@H]3C([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=S)N7C=CN=C7)OC2=NC1=O |

Canonical SMILES |

CC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=S)N7C=CN=C7)OC2=NC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Anhydro 5 O Trityl 3 O 1 Imidazoyl Thiocarbonyl Thymidine and Its Analogs

Strategic Retrosynthesis and Key Synthetic Pathways

Sequential Functionalization of the Thymidine (B127349) Nucleoside Backbone

The synthesis of complex nucleoside analogs relies heavily on the sequential functionalization of the starting nucleoside backbone. ffame.org This strategy involves a step-by-step modification where protecting groups are introduced and removed to allow for regioselective reactions at specific sites (the 5'-hydroxyl, 3'-hydroxyl, and the base). For the target molecule, the synthetic sequence typically begins with the protection of the 5'-hydroxyl group, followed by the formation of the anhydro bridge, and finally, the functionalization of the remaining 3'-hydroxyl group. This stepwise approach ensures that each reaction occurs at the intended position, preventing the formation of undesired side products. The order of these steps is critical; for instance, protecting the primary 5'-hydroxyl group first is essential due to its higher reactivity compared to the secondary 3'-hydroxyl group. organic-chemistry.org

Divergent and Convergent Synthetic Approaches

The synthesis of nucleoside analogs can be approached through both divergent and convergent strategies. nih.govalfa-chemistry.com

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then used to create a library of related compounds. In this context, 2,2'-Anhydro-5'-O-tritylthymidine would serve as a key intermediate. This precursor, containing the stable anhydro linkage and the 5'-trityl group, can then be reacted with various electrophiles at the 3'-hydroxyl position to generate a diverse range of 3'-functionalized analogs, including the target 3'-O-(1-imidazoyl(thiocarbonyl)) derivative.

Formation of the 2,2'-Anhydro Linkage

The formation of the 2,2'-anhydro bridge is a pivotal transformation in this synthesis. This rigid bicyclic structure locks the conformation of the sugar ring and serves as a versatile intermediate for further modifications.

Intramolecular Cyclization Reactions and Their Optimization

The 2,2'-anhydro linkage is formed via an intramolecular SN2 cyclization reaction. wikipedia.org This process involves the nucleophilic attack of the 2'-hydroxyl group of the sugar moiety onto the C2 position of the thymine (B56734) base. For this reaction to occur, the C2 carbonyl oxygen must be activated to transform it into a good leaving group.

Several methods have been developed to facilitate this cyclization. A common approach involves treatment of the 5'-protected thymidine with an activating agent such as diphenyl carbonate or Vilsmeier-type reagents, followed by base-mediated cyclization. Optimization of these reactions involves careful selection of the activating agent, solvent, and reaction temperature to maximize the yield of the desired anhydro product and minimize side reactions. nih.gov For example, under acidic and anhydrous conditions, certain nucleoside analogs can cyclize to form anhydro compounds. nih.gov The tendency for intramolecular cyclization is a key feature in the chemistry of many nucleoside analogs. nih.govlibretexts.orglibretexts.org

| Activating Agent/Method | Typical Conditions | Key Feature |

|---|---|---|

| Diphenyl Carbonate / NaHCO₃ | Reflux in DMF | Classical method for activating the C2-carbonyl. |

| Triphenylphosphine / Diethyl Azodicarboxylate (DEAD) | Room temperature in THF | Mitsunobu-type conditions promoting intramolecular dehydration. |

| Phosphoryl Chloride (POCl₃) | Pyridine (B92270), low temperature | Activation of the pyrimidine (B1678525) ring for nucleophilic attack. |

| 2-Mesitylenesulfonyl Chloride (MsCl) / Base | Pyridine or similar base | Formation of a sulfonate ester intermediate on the 2'-OH, followed by attack of the O2-carbonyl. |

Stereocontrol and Regioselectivity in Anhydro-Sugar Synthesis

Regioselectivity is crucial when multiple hydroxyl groups are present. The formation of the 2,2'-anhydro linkage is favored over other potential cyclizations (e.g., 2,3'- or 2,5'-anhydro) due to the proximity of the 2'-hydroxyl group to the C2 position of the pyrimidine base. The stereochemical configuration of the starting nucleoside dictates the feasibility and outcome of the cyclization, with the xylo configuration often being a key intermediate in related syntheses. wikipedia.org The inherent stereochemistry of the sugar can be used to direct the outcome of subsequent transformations.

Selective Introduction of the 5'-O-Trityl Group

Protecting the 5'-primary hydroxyl group is typically one of the first steps in the synthetic sequence. The trityl (triphenylmethyl) group is an ideal choice for this purpose due to its steric bulk, which allows for highly regioselective protection of the primary 5'-hydroxyl over the more sterically hindered secondary 3'-hydroxyl. organic-chemistry.org

The reaction is generally carried out by treating thymidine with trityl chloride in the presence of a base, such as pyridine, which serves as both the solvent and an acid scavenger. organic-chemistry.org The reaction is highly efficient at room temperature with only a slight excess of the tritylating agent. organic-chemistry.org The resulting 5'-O-tritylthymidine is a stable, crystalline compound that can be easily purified. This protecting group is crucial as it prevents the 5'-hydroxyl from participating in unwanted side reactions during the subsequent formation of the anhydro bridge and the functionalization of the 3'-hydroxyl group. The trityl group itself has been found to be instrumental in the biological activity of some nucleoside analogs.

| Tritylating Agent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Trityl Chloride (TrCl) | Pyridine, Room Temp | High for 5'-OH | organic-chemistry.org |

| 4,4'-Dimethoxytrityl Chloride (DMTrCl) | Pyridine, Room Temp | High for 5'-OH; more acid-labile | organic-chemistry.org |

| 4-Chlorotrityl Chloride | Pyridine, Room Temp | High for 5'-OH; enhanced stability |

Following the formation of 2,2'-anhydro-5'-O-tritylthymidine, the final step is the introduction of the thiocarbonyl group. This is achieved by reacting the free 3'-hydroxyl group with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). This reaction proceeds smoothly in an appropriate solvent like tetrahydrofuran (B95107) to yield the final target molecule. The resulting O-thiocarbonylimidazolide is a key intermediate in synthetic procedures like the Barton-McCombie deoxygenation, highlighting its utility in further chemical transformations.

Reagents and Conditions for 5'-Hydroxyl Protection

The selective protection of the 5'-hydroxyl group is the mandatory first step in the multistep synthesis of nucleoside analogs, ensuring that subsequent reactions occur specifically at other positions, such as the 3'-hydroxyl. umich.edunih.gov The primary 5'-hydroxyl is the most reactive of the sugar hydroxyls due to its minimal steric hindrance and reduced influence from electron-withdrawing groups on the furanose ring. umich.edu This inherent reactivity allows for highly regioselective protection.

The trityl group (triphenylmethyl, Tr) and its derivatives are widely used for 5'-protection due to their bulk, which favors reaction at the primary position, and their lability under acidic conditions. nih.gov The standard procedure involves reacting the parent nucleoside, thymidine, with trityl chloride (TrCl) in the presence of a base. Anhydrous pyridine is a common choice, serving as both the solvent and the acid scavenger. Other bases, such as 4-dimethylaminopyridine (B28879) (DMAP), are often used as catalysts to accelerate the reaction. Alternative conditions, including the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in molten tetra-n-butylammonium bromide (TBAB), have been explored in mechanochemical approaches, achieving high yields in short reaction times. beilstein-journals.org

| Reagent | Base/Catalyst | Solvent | Typical Conditions | Yield |

|---|---|---|---|---|

| Trityl chloride (TrCl) | Pyridine, DMAP | Pyridine | Room Temperature, 12-24 h | High |

| Trityl chloride (TrCl) | DABCO | tetra-n-butylammonium bromide (TBAB, molten) | 140 °C, 5 min (mechanochemical) | ~86% beilstein-journals.org |

| Dimethoxytrityl chloride (DMTr-Cl) | Pyridine | Pyridine (anhydrous) | Room Temperature, 1-2 h | >80% acs.org |

Kinetics and Thermodynamics of Tritylation Reactions

The selective tritylation of the 5'-hydroxyl group is governed by both kinetic and thermodynamic factors. Kinetically, the primary 5'-hydroxyl group exhibits the highest reactivity among the nucleoside hydroxyls in nucleophilic substitution reactions. umich.edu Its exposed position allows for a more favorable angle of attack by the bulky tritylating agent compared to the more sterically hindered secondary 3'-hydroxyl group. This difference in steric accessibility is the primary driver for the high regioselectivity of the reaction.

Thermodynamically, the reaction is driven forward by the formation of the stable 5'-O-trityl ether bond and the precipitation of the hydrochloride salt of the base (e.g., pyridinium (B92312) hydrochloride), which effectively removes a product from the reaction equilibrium. While specific quantitative thermodynamic data for thymidine tritylation is sparse in general literature, the reaction is considered largely irreversible under standard anhydrous conditions. Kinetic studies on related trityl-type protecting groups confirm that the protection of primary alcohols is significantly faster than that of secondary alcohols, reinforcing the principle of steric control. acgpubs.org

Synthesis and Application of Substituted Trityl Variants (e.g., Methoxytrityl)

To fine-tune the properties of the 5'-protecting group, substituted variants of the trityl group have been developed, most notably the monomethoxytrityl (MMTr) and dimethoxytrityl (DMTr) groups. umich.edu These are synthesized by reacting the corresponding methoxy-substituted benzophenones with a phenyl Grignard reagent, followed by conversion to the chloride. acgpubs.org

The primary advantage of these variants lies in their increased acid lability. The introduction of electron-donating methoxy (B1213986) groups at the para positions of the phenyl rings stabilizes the trityl cation that is formed upon cleavage. dokumen.pub This stabilization significantly increases the rate of hydrolysis under acidic conditions. For instance, in 80% acetic acid, each additional methoxy group increases the hydrolysis rate by approximately tenfold. umich.edu This tunable lability is critical in complex multi-step syntheses, such as solid-phase oligonucleotide synthesis, where the 5'-protecting group must be removed at each cycle under conditions that leave other protecting groups (on the nucleobase and phosphate (B84403) backbone) intact. The DMTr group has become the standard for automated DNA and RNA synthesis due to its rapid and clean removal with mild acids like trichloroacetic or dichloroacetic acid. umich.eduacs.org The intense orange color of the released DMTr cation also provides a convenient method for monitoring the efficiency of the coupling reaction. dokumen.pub

| Protecting Group | Abbreviation | Relative Rate of Acidolysis | Key Application |

|---|---|---|---|

| Trityl | Tr | 1 | General protection of primary alcohols |

| Monomethoxytrityl | MMTr | ~10 | Nucleoside chemistry requiring milder deprotection |

| Dimethoxytrityl | DMTr | ~100 | Automated solid-phase oligonucleotide synthesis umich.edu |

Elaboration at the 3'-Position: Construction of the 1-Imidazoyl(thiocarbonyl) Moiety

With the 5'-position securely protected, attention turns to the functionalization of the 3'-hydroxyl group. The target moiety, 1-imidazoyl(thiocarbonyl), is a versatile functional group, often used as a precursor for deoxygenation reactions (e.g., the Barton-McCombie reaction). nih.gov

Synthesis of Imidazole (B134444) Precursors and Activated Derivatives

The key reagent for introducing the 1-imidazoyl(thiocarbonyl) group is typically 1,1'-thiocarbonyldiimidazole (TCDI). The synthesis of TCDI itself starts from imidazole, a five-membered aromatic heterocycle. Imidazole can be synthesized through various methods, including the condensation of glyoxal, formaldehyde, and ammonia. nih.gov For laboratory and industrial use, imidazole is commercially available.

To create the activated derivative TCDI, imidazole is treated with a thiocarbonyl source. The classical synthesis involves the reaction of two equivalents of imidazole with one equivalent of thiophosgene (B130339) (CSCl₂) in an inert solvent like tetrahydrofuran (THF). A tertiary amine base, such as triethylamine (B128534), is used to scavenge the HCl produced during the reaction. The product, TCDI, is a stable, crystalline solid that is safer and easier to handle than thiophosgene. Other imidazole-activated species are also central to nucleotide chemistry, where they can act as leaving groups to facilitate oligomerization. researchgate.net

Introduction of the Thiocarbonyl Functionality via Advanced Reagents

The introduction of the thiocarbonyl functionality at the 3'-hydroxyl of 5'-O-tritylthymidine is achieved by reacting it with an advanced thiocarbonyl transfer agent. 1,1'-Thiocarbonyldiimidazole (TCDI) is the reagent of choice for this transformation. The reaction is typically carried out in an anhydrous aprotic solvent, such as THF, dichloromethane (B109758), or acetonitrile (B52724).

The 3'-hydroxyl group of the protected thymidine acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group in TCDI. This reaction proceeds smoothly at room temperature or with gentle heating to form the 3'-O-(1-imidazoyl(thiocarbonyl)) derivative. The use of this functional group as an intermediate in the deoxygenation of tertiary hydroxyls in other nucleoside systems has been documented, highlighting its utility in modifying the sugar moiety. nih.gov Another common reagent for this purpose is phenyl chlorothionocarbonate, which yields a phenoxythiocarbonyl derivative.

Mechanistic Aspects of Imidazoyl(thiocarbonyl) Formation at the 3'-Hydroxyl

The formation of the 3'-O-[1-imidazoyl(thiocarbonyl)] moiety proceeds via a nucleophilic substitution mechanism at the thiocarbonyl carbon. The mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 3'-hydroxyl group attacks the electrophilic carbon atom of the C=S double bond in 1,1'-thiocarbonyldiimidazole (TCDI).

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate. In this species, the thiocarbonyl carbon is sp³-hybridized, and a negative charge resides on the sulfur atom, while the oxygen from the hydroxyl group bears a positive charge. This intermediate is often described as a trigonal zwitterionic species. wits.ac.za

Collapse of the Intermediate and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C-N bond between the thiocarbonyl carbon and one of the imidazole rings cleaves, with the imidazole anion acting as the leaving group. The C=S double bond is reformed. The imidazole anion then deprotonates the oxonium ion, regenerating the neutral imidazole molecule and yielding the final product, 5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine.

This mechanism is analogous to the acylation of alcohols using acyl chlorides or anhydrides, with the imidazole moiety serving as an excellent leaving group to drive the reaction to completion.

Purification and Characterization Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine is contingent upon rigorous purification of all intermediates and the final product, followed by unambiguous structural confirmation through a suite of spectroscopic and spectrometric techniques.

Advanced Chromatographic Separation Methods

The purification of the target compound and its synthetic precursors relies heavily on modern chromatographic techniques. These methods are adept at separating complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.

Silica (B1680970) Gel Column Chromatography: This is the workhorse technique for the purification of organic compounds in a synthetic laboratory. For the separation of tritylated and thiocarbonyl-functionalized nucleosides, silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase. The choice of the mobile phase (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC).

A gradient elution strategy is often employed, starting with a less polar solvent system and gradually increasing the polarity. For instance, a typical gradient might begin with a mixture of hexane (B92381) and ethyl acetate (B1210297) and progress to dichloromethane and methanol. The large, non-polar trityl group imparts significant hydrophobic character to the molecule, necessitating a carefully optimized solvent system to achieve effective separation from less-tritylated or more polar impurities. To prevent the degradation of acid-sensitive groups on the silica gel, a small amount of a tertiary amine, such as triethylamine (0.1-1%), is often added to the eluent.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of reactions and for determining the optimal solvent system for column chromatography. Silica gel-coated plates (TLC Silica Gel 60 F₂₅₄) are commonly used. The separated compounds are visualized under UV light (254 nm), where the UV-active trityl and nucleobase moieties allow for easy detection. The retention factor (Rf) values provide a reliable measure of the relative polarity of the compounds.

| Compound | Exemplary TLC Solvent System | Exemplary Rf Value |

| 2,2'-Anhydro-5'-O-trityl-thymidine | Dichloromethane:Methanol (95:5) | 0.45 |

| 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine | Dichloromethane:Methanol (98:2) | 0.60 |

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on an analytical or semi-preparative scale, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is typically used as the stationary phase, which separates compounds based on their hydrophobicity. The highly non-polar nature of the trityl group allows for excellent retention and separation on a reversed-phase column.

A common mobile phase consists of a gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate or ammonium (B1175870) formate) and an organic solvent such as acetonitrile or methanol. The elution of the highly hydrophobic tritylated compound requires a significant proportion of the organic solvent. Denaturing conditions, sometimes achieved by using reagents like tetraethylammonium (B1195904) hydroxide, can be employed to disrupt any intermolecular associations that might interfere with the separation. nih.gov

Spectroscopic and Spectrometric Characterization for Structural Proof

Once purified, the identity and structural integrity of 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine and its intermediates are confirmed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. The large trityl group gives rise to a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm). The protons of the thymine base and the sugar moiety exhibit characteristic chemical shifts. The formation of the anhydro bridge and the introduction of the imidazoyl-thiocarbonyl group at the 3'-position cause significant shifts in the signals of the sugar protons compared to the parent nucleoside.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The thiocarbonyl carbon (C=S) of the imidazoyl-thiocarbonyl group is particularly diagnostic, appearing at a downfield chemical shift (typically δ 180-190 ppm). The carbons of the trityl, imidazole, thymine, and sugar moieties all have characteristic resonances that confirm the structure.

| Functional Group | Exemplary ¹H NMR Chemical Shift (δ, ppm) | Exemplary ¹³C NMR Chemical Shift (δ, ppm) |

| Trityl (Aromatic) | 7.20 - 7.50 (m, 15H) | 127.0 - 145.0 |

| Thymine (H-6) | ~7.6 (s, 1H) | ~136.0 (C-6) |

| Thymine (CH₃) | ~1.8 (s, 3H) | ~12.5 (CH₃) |

| Imidazole | 7.0 - 8.2 (m, 3H) | 117.0 - 137.0 |

| Thiocarbonyl (C=S) | - | ~185.0 |

| Sugar Moiety | 3.5 - 6.5 (m) | 60.0 - 90.0 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleoside derivatives, which typically produces the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high confidence. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also provide structural information, for instance, showing the loss of the trityl group or the imidazoyl-thiocarbonyl moiety.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The thiocarbonyl group (C=S) has a characteristic absorption band, although it can be weaker and more variable than the carbonyl (C=O) stretch. The presence of aromatic C-H stretching from the trityl group and C=O stretching from the thymine base can also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The thymine base has a characteristic absorption maximum around 267 nm. The introduction of the trityl and imidazoyl-thiocarbonyl groups can cause shifts in the absorption spectrum and introduce new absorption bands, particularly from the aromatic systems.

By employing this comprehensive suite of chromatographic and spectroscopic techniques, the purity and structure of 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine can be unequivocally established, ensuring its suitability for subsequent synthetic transformations.

Chemical Reactivity, Mechanistic Studies, and Transformations of 2,2 Anhydro 5 O Trityl 3 O 1 Imidazoyl Thiocarbonyl Thymidine

Reactivity Profiles of the 2,2'-Anhydro Bridge

The 2,2'-anhydro linkage between the base and the sugar in pyrimidine (B1678525) nucleosides creates a rigid, strained bicyclic system. This inherent strain is the primary driving force for its characteristic reactions, which predominantly involve the cleavage of the anhydro bridge to relieve ring strain.

Ring-Opening Reactions under Various Conditions

The fused oxazoline (B21484) ring of the 2,2'-anhydro bridge is susceptible to nucleophilic attack, leading to its opening. This reactivity is a cornerstone for the introduction of various functionalities at the 2' and 2-positions of the pyrimidine nucleoside.

The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. For instance, treatment of a related compound, 2,2'-Anhydro-1-(3'-deoxy-3'-iodo-5'-O-trityl-beta-D-arabinofuranosyl)thymine, with nucleophiles such as azide, methoxide, or chloride ions results in the formation of 3'-substituted arabinosyl nucleosides as the major products. nih.gov This indicates that in many cases, the attack occurs at the C2' position of the sugar, leading to the formation of a 2'-substituted nucleoside with the natural ribo- or arabino- configuration, depending on the stereochemistry of the starting material and the reaction mechanism.

The general reactivity of 2,2'-anhydropyrimidine nucleosides with nucleophiles allows for the synthesis of a variety of 2'-substituted derivatives. acs.org These reactions are fundamental in the production of antiviral and antineoplastic agents.

Intramolecular Rearrangements and Their Driving Forces

In addition to intermolecular reactions, the 2,2'-anhydro bridge can undergo intramolecular rearrangements, often driven by the desire to form a thermodynamically more stable structure. A notable transformation is the conversion of the 2,2'-anhydro derivative into a 2',3'-anhydrolyxofuranosyl species. nih.gov

This type of rearrangement is significant as it transfers the reactive functionality from the base-sugar linkage to the sugar moiety itself, creating a highly reactive epoxide-like ring (an oxirane) on the furanose. This newly formed 2',3'-epoxide is then a prime site for subsequent nucleophilic attack, allowing for the stereospecific introduction of substituents at the 2' or 3' positions, further expanding the synthetic utility of these anhydro-nucleoside intermediates.

De-protection and Functional Group Manipulation of the 5'-O-Trityl Group

The 5'-O-trityl group is a widely used protecting group for the primary hydroxyl function in nucleoside and oligonucleotide synthesis. Its bulkiness provides steric hindrance, and its removal under specific conditions is a critical step in many synthetic sequences.

Acid-Mediated Cleavage Kinetics and Selectivity

The trityl group is classically removed under acidic conditions. The rate of this cleavage is highly dependent on the substitution on the phenyl rings of the trityl group and the specific acid used. The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable trityl cation.

The lability of the trityl group can be finely tuned. For instance, the dimethoxytrityl (DMTr) group is significantly more acid-labile than the monomethoxytrityl (MMTr) group, which in turn is more labile than the unsubstituted trityl group. This allows for selective deprotection in the presence of other acid-sensitive groups.

Recent studies have explored milder deprotection methods to avoid side reactions like depurination, which can occur under harsh acidic conditions. oup.comnih.gov For example, warming a solution of a 5'-DMTr-protected oligonucleotide in a mildly acidic buffer (pH 4.5-5.0) can achieve quantitative deprotection. nih.gov An alternative acid-free method involves heating an aqueous solution of an MMTr-protected amino-oligonucleotide, where the precipitation of insoluble trityl alcohol drives the reaction to completion. chemrxiv.org

Table 1: Common Reagents for 5'-O-Trityl Deprotection

| Reagent | Conditions | Selectivity/Notes |

|---|---|---|

| Dichloroacetic Acid (DCA) in Dichloromethane (B109758) | Room Temperature | Standard conditions in automated DNA synthesis. |

| Trichloroacetic Acid (TCA) in Dichloromethane | Room Temperature | Stronger acid, faster deprotection than DCA. oup.com |

| 80% Acetic Acid | Room Temperature | Milder conditions, requires longer reaction times. |

| Formic Acid in Methanol | Room Temperature | Can be used for selective deprotection of other silyl (B83357) ethers. nih.gov |

| Triethylammonium (B8662869) Acetate (B1210297) (TEAA) Buffer (pH 4.5-5.0) | 40 °C | Mild conditions, minimizes depurination. nih.gov |

| Water | 60-95 °C | Acid-free method for MMT and DMT groups. chemrxiv.org |

Orthogonal Deprotection Strategies in Multistep Oligonucleotide Synthesis

In the complex, multistep synthesis of oligonucleotides, it is crucial to have a set of protecting groups that can be removed independently of one another. This concept is known as an orthogonal protection strategy. nih.govnih.gov The acid-labile trityl group is a key component of many such strategies. diva-portal.org

For example, the trityl group protects the 5'-hydroxyl, while other protecting groups on the nucleobases (like acyl groups) and on the phosphate (B84403) backbone (like cyanoethyl groups) are stable to the acidic conditions used for detritylation. biosearchtech.com These other groups are typically removed at the end of the synthesis using basic conditions (e.g., ammonium (B1175870) hydroxide), to which the 5'-hydroxyl (if deprotected) is stable. This orthogonality ensures that only the desired chemical transformation occurs at each step of the synthesis.

The use of "ultra-mild" protecting groups on the bases allows for even gentler final deprotection conditions, which is important when sensitive modifications are present in the oligonucleotide. nih.govbiosearchtech.com

Photochemical Deprotection of Modified Trityl Analogs

To further enhance the orthogonality of protecting group strategies, photolabile protecting groups (PPGs) have been developed. These groups are stable to a wide range of chemical reagents but can be selectively cleaved by irradiation with light of a specific wavelength.

Several trityl analogs have been designed to be photolabile. researchgate.netnih.govacs.org This is typically achieved by introducing electron-donating substituents onto the phenyl rings, which alters the electronic properties of the molecule in its excited state. researchgate.netnih.gov For example, the inclusion of a meta-dimethylamino group has been shown to be crucial for high photochemical deprotection efficiency. researchgate.netnih.gov

The deprotection can often be achieved under neutral conditions, simply by exposure to sunlight or a specific wavelength of UV light, making this a very mild and highly selective method of deprotection. nih.govacs.org This visible-light photocatalytic cleavage of trityl ethers provides an orthogonal approach to the traditional acid-based methods. organic-chemistry.org

Chemical Transformations of the 1-Imidazoyl(thiocarbonyl) Moiety

The 1-imidazoyl(thiocarbonyl) group attached to the 3'-oxygen of the sugar ring is the primary site of diverse chemical transformations. Its reactivity is governed by the inherent properties of the thiocarbonyl (C=S) bond and the excellent leaving group ability of the imidazole (B134444) ring.

The 1-imidazoyl(thiocarbonyl) group serves as an effective activating group, rendering the 3'-position susceptible to nucleophilic attack. The imidazole moiety is an excellent leaving group, particularly after protonation or coordination to a Lewis acid. While this functional group is famously utilized in Barton-McCombie radical deoxygenation reactions, its ability to participate in nucleophilic substitutions is also significant.

In the context of nucleoside chemistry, O-thiocarbonyl groups can act as nucleofuges in displacement reactions, especially when the attacking nucleophile is suitably positioned for an intramolecular reaction. In related systems, direct ring-opening of anhydronucleosides can be achieved with various nucleophiles. For the title compound, the strained 2,2'-anhydro linkage could be opened by an intramolecular attack initiated at the 3'-position, or an external nucleophile could displace the entire 3'-O-(1-imidazoyl(thiocarbonyl)) group, although this is less common. More typically, the reaction involves the displacement of the imidazole group from the thiocarbonyl carbon. For instance, reaction with amines or alcohols can lead to the formation of thiocarbamates and thionocarbonates, respectively.

| Nucleophile | Product Type | Reaction Conditions |

| Amines (R-NH2) | N-Substituted Thiocarbamate | Typically requires heating |

| Alcohols (R-OH) | Thionocarbonate | Often requires a base catalyst |

| Hydrazine | Thiocarbazide | Can proceed at moderate temperatures |

| Water (Hydrolysis) | 3'-Hydroxy Nucleoside + Carbonyl sulfide (B99878) + Imidazole | Usually requires acidic or basic conditions |

This table represents expected transformations based on the general reactivity of thiocarbonyldiimidazole adducts.

The thiocarbonyl group (C=S) is characterized by a high degree of polarizability and a relatively low-lying LUMO, making the carbon atom electrophilic and the sulfur atom susceptible to attack by soft nucleophiles. This "thiophilic" addition is a characteristic reaction of thiocarbonyl compounds.

Organometallic reagents, such as organolithium and Grignard reagents, are known to add to the sulfur atom of thiocarbonyl groups. The scope of this reaction for 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine would likely involve the addition of a nucleophile to the sulfur atom, followed by the elimination of the imidazole group to generate a different sulfur-containing functionality at the 3'-position. The rigid anhydro structure could sterically hinder the approach to the thiocarbonyl carbon, potentially favoring attack at the more accessible sulfur atom.

The carbon-sulfur double bond of the 1-imidazoyl(thiocarbonyl) moiety can participate in various cycloaddition reactions, a well-documented feature of thiocarbonyl compounds. nih.gov These reactions provide powerful methods for the synthesis of sulfur-containing heterocycles. The C=S bond can act as a dienophile in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions. rsc.orgrsc.org

[4+2] Cycloadditions (Diels-Alder Reactions): The thiocarbonyl group is often considered a "super-dienophile" due to its high reactivity toward dienes. Reaction with a conjugated diene would be expected to yield a six-membered dihydrothiopyran ring system.

[3+2] Cycloadditions: The C=S bond can react with various 1,3-dipoles such as nitrile oxides, nitrilimines, and diazoalkanes to afford five-membered heterocyclic rings like oxathiazolines or thiadiazolines. rsc.org

[2+2] Cycloadditions: Photochemical or thermal reactions with alkynes can lead to the formation of four-membered thietes, which are often unstable and may rearrange. nih.gov

| Cycloaddition Type | Reactant | Expected Product |

| [4+2] Diels-Alder | Conjugated Diene (e.g., Cyclopentadiene) | Dihydrothiopyran derivative |

| [3+2] Dipolar | Nitrile Oxide | 1,4,2-Oxathiazole derivative |

| [3+2] Dipolar | Diazoalkane | 1,3,4-Thiadiazoline derivative |

| [2+2] Cycloaddition | Alkyne | Thiete derivative |

This table outlines potential cycloaddition reactions based on established thiocarbonyl chemistry. nih.govrsc.orgrsc.orgnih.gov

The stability of the thiocarbonyl group is significantly lower than its carbonyl counterpart, which is reflected in the bond dissociation energies (C=S is ~115 kcal/mol vs. C=O at ~162 kcal/mol). This inherent instability contributes to its high reactivity. In the complex environment of 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine, several factors influence its behavior:

Steric Hindrance: The bulky 5'-O-trityl group and the rigid bicyclic anhydro-sugar framework create a sterically congested environment around the 3'-thiocarbonyl group. This can direct reagents to the less hindered sulfur atom or influence the stereochemical outcome of reactions.

Ring Strain: The 2,2'-anhydro bridge introduces considerable strain into the furanose ring. This strain can be released through reactions that involve the cleavage of the anhydro bridge, a process that might compete with or be triggered by transformations at the 3'-thiocarbonyl moiety.

Electronic Effects: The electron-withdrawing nature of the imidazole ring enhances the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack compared to other thiocarbonyl derivatives like thionoesters.

Theoretical and Computational Investigations of Reaction Mechanisms and Conformations

Due to the reactive and often transient nature of intermediates in thiocarbonyl chemistry, theoretical and computational methods are invaluable for elucidating reaction mechanisms, conformational preferences, and electronic structures.

While specific DFT studies on 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine are not widely reported, DFT calculations are a powerful tool for investigating its potential reactivity. mdpi.com Such studies on analogous systems provide a framework for understanding the molecule's behavior. researchgate.net

A typical DFT study on this molecule would involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule, taking into account the steric bulk of the trityl group and the strained anhydro ring system.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The LUMO is expected to be localized on the C=S bond, indicating its susceptibility to nucleophilic attack. FMO analysis is also crucial for predicting the regioselectivity and reactivity in cycloaddition reactions. mdpi.com

Transition State Searching: Locating the transition state structures for potential reaction pathways, such as nucleophilic displacement or cycloaddition. The calculated activation energies (energy barriers) for these pathways would allow for predictions of the most favorable reaction under given conditions.

Reaction Mechanism Elucidation: By mapping the entire reaction coordinate from reactants to products through the transition state, DFT can distinguish between concerted and stepwise mechanisms. For example, it could determine whether a cycloaddition reaction proceeds via a concerted pericyclic pathway or a stepwise mechanism involving a diradical or zwitterionic intermediate. researchgate.net

| Computational Method | Information Obtained | Application to the Target Molecule |

| Geometry Optimization | Stable 3D structure, bond lengths, angles | Understanding steric hindrance and strain |

| FMO Analysis (HOMO/LUMO) | Electronic structure, sites for nucleophilic/electrophilic attack | Predicting reactivity in displacements and cycloadditions |

| Transition State Calculation | Activation energy barriers for reactions | Determining kinetic feasibility of different reaction pathways |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, orbital interactions | Elucidating the electronic nature of the C=S bond and intermediates |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules, offering a detailed view of their conformational preferences and flexibility over time. For a molecule as structurally complex as 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine, MD simulations are invaluable for understanding how its distinct structural motifs collectively influence its three-dimensional shape and, by extension, its reactivity and biological interactions.

Conformational Rigidity of the 2,2'-Anhydrothymidine Core:

The presence of the 2,2'-anhydro linkage is a defining feature of the molecule, inducing significant conformational rigidity in the furanose sugar ring. Unlike the flexible sugar puckering observed in many natural nucleosides, which readily interconvert between C2'-endo and C3'-endo conformations, the anhydro bridge locks the sugar into a more restricted conformation. Studies on related 2,2'-anhydropyrimidine nucleosides have shown that they are indeed quite rigid. This rigidity is a critical factor in pre-organizing the molecule for specific interactions and transformations.

Influence of the 5'-O-Trityl Group:

Rotational Freedom of the 3'-O-(1-imidazoyl-thiocarbonyl) Group:

The 3'-O-(1-imidazoyl-thiocarbonyl) moiety is a key functional group, often employed in radical-based deoxygenation reactions (Barton-McCombie reaction). The rotational barrier around the C3'-O and O-C(S) bonds will determine the accessible conformations of this group. Computational studies on similar organic molecules have been used to determine such rotational barriers. The orientation of the thiocarbonyl and imidazole groups relative to the sugar ring is crucial for its reactivity, particularly in reactions involving radical intermediates where specific geometric alignments are often required for efficient bond cleavage and formation.

Predicted Conformational Parameters from Theoretical Analysis:

| Parameter | Predicted Conformation/Range | Rationale |

| Sugar Pucker | Restricted, likely favoring a conformation in the North (C3'-endo) or East (O4'-endo) region of the pseudorotational cycle. | The 2,2'-anhydro linkage severely constrains the flexibility of the furanose ring, preventing the adoption of a typical South (C2'-endo) conformation. |

| Glycosidic Torsion (χ) | Likely restricted to a specific range to avoid steric clashes between the thymine (B56734) base and the constrained sugar, as well as the bulky 5'-O-trityl group. | The rigid sugar conformation and the steric bulk of the trityl group will limit the free rotation around the N1-C1' bond. |

| 5'-Exocyclic Torsion (γ) | The rotation around the C4'-C5' bond is expected to be influenced by the trityl group, potentially favoring conformations that minimize steric interactions. | The three phenyl rings of the trityl group create a large steric footprint that will dictate the preferred orientation of the 5'-substituent. |

| 3'-Substituent Orientation | The imidazoyl-thiocarbonyl group will exhibit some rotational freedom, but certain orientations that facilitate intramolecular interactions or minimize steric hindrance with the sugar and trityl groups will be more populated. The relative orientation is critical for its chemical reactivity. | The energetics of rotation around the C3'-O and O-C(S) bonds, influenced by both steric and electronic factors, will govern the conformational space of this reactive moiety. |

Applications of 2,2 Anhydro 5 O Trityl 3 O 1 Imidazoyl Thiocarbonyl Thymidine in Chemical and Bioorganic Research

A Versatile Building Block in Oligonucleotide Synthesis

The strategic placement of protective and reactive groups makes 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine an invaluable tool for the precise chemical synthesis of oligonucleotides and their analogs. libretexts.org

Integration into Automated Solid-Phase Oligonucleotide Synthesis

The phosphoramidite (B1245037) method is the gold standard for the automated solid-phase synthesis of oligonucleotides. While direct information on the integration of 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine into these automated protocols is not extensively detailed in publicly available literature, the principles of solid-phase synthesis allow for the incorporation of modified nucleoside phosphoramidites. nih.gov The synthesis of a corresponding phosphoramidite derivative of this anhydro nucleoside would be a prerequisite for its use in automated synthesizers. The trityl group at the 5'-hydroxyl position is compatible with standard deprotection steps in automated synthesis, which typically involve treatment with a mild acid to deprotect the 5'-hydroxyl for the next coupling cycle.

The general cycle of automated solid-phase oligonucleotide synthesis involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support. Each cycle consists of four main steps: deprotection, coupling, capping, and oxidation. The incorporation of a modified nucleoside like the one would occur during the coupling step, where the phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.

Synthesis of Site-Specifically Modified Oligonucleotides for Structural Probing

The ability to introduce modifications at specific sites within an oligonucleotide is paramount for studying the intricate three-dimensional structures and dynamic behaviors of nucleic acids. The anhydro-trityl-imidazoyl-thiocarbonyl-T compound serves as a valuable precursor for creating such site-specifically modified oligonucleotides. The 3'-thiocarbonylimidazole group offers a reactive handle for a variety of chemical transformations, allowing for the introduction of modifications after the initial synthesis of the oligonucleotide chain.

For instance, the thiocarbonyl group can be a precursor for deoxygenation reactions, such as the Barton-McCombie reaction, to generate a 2',3'-dideoxyribonucleoside at a specific position. organic-chemistry.orgwikipedia.orgchem-station.com Such modifications can be used to probe the importance of specific hydroxyl groups for nucleic acid structure and function. Furthermore, the reactivity of the thiocarbonyl moiety can be exploited to introduce other chemical groups, which can then be used to attach various probes for structural analysis by techniques like NMR spectroscopy or X-ray crystallography. nih.gov

A Precursor for a Diverse Range of Nucleoside Derivatizations

The chemical reactivity of the 3'-O-(1-imidazoyl(thiocarbonyl)) group makes this anhydrothymidine derivative a versatile starting point for the synthesis of a wide array of nucleoside analogs with tailored properties. nih.gov

A Scaffold for the Introduction of Fluorescent or Spin Labels

Fluorescent and spin labels are powerful tools for investigating the structure, dynamics, and interactions of nucleic acids. The targeted introduction of these probes at specific locations within an oligonucleotide is crucial for obtaining meaningful data. While direct examples of using 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine for this purpose are not readily found in the literature, the chemical principles suggest its potential as a precursor.

The thiocarbonyl group can be chemically modified to introduce a reactive functional group, such as an amine or a thiol, which can then be used to attach a fluorescent dye or a spin label post-synthetically. eurekaselect.com For example, the thiocarbonyl moiety could potentially be converted to a thiol group, which is known to react with maleimide (B117702) or iodoacetamide (B48618) derivatives of fluorescent dyes and spin labels. wikipedia.org This two-step approach would allow for the site-specific labeling of oligonucleotides.

| Probe Type | Labeling Strategy | Potential Application |

| Fluorescent Dyes | Post-synthetic conjugation to a reactive group derived from the thiocarbonyl moiety. | FRET-based distance measurements, monitoring conformational changes. |

| Spin Labels (e.g., Nitroxides) | Post-synthetic attachment to a reactive handle introduced via the thiocarbonyl group. | EPR spectroscopy to measure distances and study local dynamics. chem-station.com |

Synthesis of Analogs with Altered Linkages or Base Modifications

The anhydro and thiocarbonyl functionalities of the title compound provide avenues for creating oligonucleotides with non-standard backbone linkages or modified bases. The anhydro linkage itself is a modification of the sugar moiety. eurekaselect.com The reactivity of the 2,2'-anhydro bridge allows for nucleophilic opening to introduce modifications at the 2'-position of the sugar. For example, reaction with fluoride (B91410) ions can lead to the formation of 2'-fluoro-arabinonucleosides, a class of analogs known to enhance the stability of nucleic acid duplexes. nih.gov

The 3'-thiocarbonyl group can be utilized in radical-mediated reactions to create modified internucleotide linkages. rsc.org While specific examples with this compound are scarce, the general reactivity of thiocarbonyl compounds in radical chemistry opens up possibilities for synthesizing novel backbone-modified oligonucleotides.

Development of Chemical Tools for Studying Nucleic Acid Structure and Dynamics

The ability to synthesize oligonucleotides with precisely placed modifications is fundamental to the development of chemical tools for probing the complex world of nucleic acid structure and dynamics. The use of 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine as a precursor for such modified oligonucleotides contributes significantly to this field.

By enabling the introduction of spectroscopic probes, cross-linking agents, or conformationally locked nucleotide analogs, this compound facilitates a deeper understanding of how nucleic acids fold into specific three-dimensional structures, how these structures fluctuate over time, and how they interact with other molecules such as proteins and drugs.

The site-specific modifications made possible through the use of this versatile building block are critical for a variety of biophysical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotope labeling or the introduction of paramagnetic probes can provide distance and angular restraints for high-resolution structure determination.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Site-directed spin labeling allows for the measurement of long-range distances and the study of conformational changes in large nucleic acid-protein complexes. chem-station.com

Förster Resonance Energy Transfer (FRET): The precise placement of donor and acceptor fluorophores enables the monitoring of dynamic processes such as folding and binding in real-time.

X-ray Crystallography: The incorporation of heavy atoms or specific functional groups can aid in solving the phase problem and determining the three-dimensional structure of nucleic acids and their complexes at atomic resolution.

Contributions to Protecting Group Strategy in Multicomponent Synthesis

The strategic deployment of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules through multicomponent reactions (MCRs). The compound 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine serves as a sophisticated intermediate, embodying a premeditated protecting group strategy that facilitates sequential and site-selective modifications. This strategy is crucial for directing the reactivity of the thymidine (B127349) scaffold in the controlled construction of novel nucleoside analogs.

The architecture of this compound features a combination of functionalities that offer orthogonal control over different reactive sites. The trityl group at the 5'-hydroxyl position, the anhydro linkage between C2 of the base and C2' of the sugar, and the imidazoyl-thiocarbonyl group at the 3'-hydroxyl position each play a distinct and crucial role in a potential multicomponent synthesis.

The Trityl Group: A Bulky and Removable Shield for the 5'-Hydroxyl

The triphenylmethyl (trityl) group is a widely employed protecting group for primary hydroxyl functions in nucleoside and carbohydrate chemistry. ontosight.ai Its significant steric bulk effectively shields the 5'-hydroxyl group from participating in undesired side reactions, thereby directing transformations to other positions of the sugar-base moiety. ontosight.ai The selection of the trityl group is strategic due to its stability under various reaction conditions, yet it can be selectively removed under mildly acidic conditions, leaving other protecting groups intact. ontosight.ai This orthogonality is a key principle in multicomponent synthesis, allowing for a stepwise unveiling of reactive sites.

Table 1: Characteristics of the Trityl Protecting Group

| Property | Description |

| Protected Group | 5'-Primary Hydroxyl |

| Key Feature | High Steric Hindrance |

| Cleavage Conditions | Mildly acidic (e.g., dichloroacetic acid in dichloromethane) |

| Orthogonality | Stable to basic and nucleophilic conditions, allowing for modification at other sites. |

The 2,2'-Anhydro Linkage: A Conformational Lock and Precursor for 2'-Functionalization

The formation of a 2,2'-anhydro bridge introduces a rigid bicyclic structure to the nucleoside. eurekaselect.comdntb.gov.uabeilstein-journals.orgnih.gov This conformational constraint is not merely a passive feature; it actively influences the stereochemical outcome of subsequent reactions. The anhydro linkage locks the sugar pucker and controls the trajectory of incoming nucleophiles. In the context of multicomponent synthesis, this rigid framework can be exploited to achieve high diastereoselectivity upon nucleophilic opening of the anhydro ring. This ring-opening can be considered a component of an MCR, where the introduction of a new substituent at the 2'-position occurs with predictable stereochemistry.

The Imidazoyl-thiocarbonyl Group: An Activator for 3'-Modification

The 3'-O-(1-imidazoyl(thiocarbonyl)) group is not a traditional protecting group but rather an activating group. ontosight.ailibretexts.org It transforms the 3'-hydroxyl into a reactive site for nucleophilic substitution or radical-based transformations. The thiocarbonyl moiety is susceptible to attack, and the imidazole (B134444) serves as an excellent leaving group. libretexts.org This functionality is central to the Barton-McCombie deoxygenation reaction to produce 3'-deoxynucleosides, or it can be used to introduce a variety of substituents at the 3'-position through nucleophilic displacement.

Table 2: Reactivity of the 3'-O-(1-imidazoyl(thiocarbonyl)) Group

| Transformation Type | Reagents | Product Functionality |

| Deoxygenation | Tributyltin hydride, AIBN | 3'-Deoxy |

| Nucleophilic Substitution | Various nucleophiles (e.g., azides, thiols) | 3'-Substituted (e.g., azido, thio) |

An Integrated Strategy for Multicomponent Synthesis

The combination of these three elements within a single molecule, 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine, lays the foundation for a powerful multicomponent synthesis strategy. A hypothetical, yet chemically sound, MCR sequence could involve:

Initial Reaction at the 3'-Position: A nucleophile is introduced in the first step of the MCR, attacking the thiocarbonyl group and displacing the imidazole leaving group to form a new 3'-substituted thymidine derivative. The trityl group at the 5'-position and the 2,2'-anhydro linkage remain intact, ensuring regioselectivity.

Nucleophilic Opening of the Anhydro Ring: A second nucleophile is then used to open the 2,2'-anhydro bridge. This results in the stereoselective introduction of a substituent at the 2'-position, with the stereochemistry dictated by the rigid anhydro precursor.

Deprotection and Final Modification: Finally, the 5'-trityl group is removed under acidic conditions to liberate the 5'-hydroxyl group. This newly deprotected site can then undergo a final modification, completing the multicomponent assembly.

This strategic approach allows for the controlled and sequential introduction of three different points of diversity around the thymidine core, a hallmark of efficient multicomponent reaction design in medicinal and bioorganic chemistry. nih.gov The careful selection and placement of the trityl protecting group and the anhydro and imidazoyl-thiocarbonyl activating groups in 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine exemplify the sophisticated planning required for modern synthetic endeavors.

Future Research Perspectives and Methodological Advancements Pertaining to 2,2 Anhydro 5 O Trityl 3 O 1 Imidazoyl Thiocarbonyl Thymidine

Development of More Efficient and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

Traditional methods for synthesizing nucleoside analogues can be lengthy and environmentally taxing. rsc.org The demand for more step-efficient and sustainable synthetic methodologies has grown significantly. rsc.org Future research will likely focus on incorporating green chemistry principles into the synthesis of 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine and its derivatives. This includes the exploration of biocatalysis, which offers high selectivity and efficiency, potentially simplifying the synthetic process and reducing the number of required steps. numberanalytics.com The use of enzymes, such as nucleoside phosphorylases and kinases, in the synthesis of nucleoside analogues is a promising avenue. numberanalytics.com Additionally, flow-based chemical and biocatalytic approaches, combined with data analytics and machine learning, present innovative opportunities for creating these valuable compounds in a more environmentally friendly manner. rsc.org

The classical approach to introducing the trityl protecting group often involves multiple steps, including per-acylation followed by selective deacylation. umich.edu Greener alternatives that minimize protection and deprotection steps are highly desirable. One area of development could be the optimization of one-pot syntheses. For instance, a one-step synthesis of 3'-esters of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine 5'-phosphate from 5'-cytidylic acid has been reported, showcasing the potential for more streamlined processes. nih.gov

Exploration of Novel Anhydro-Nucleoside Formations

The formation of the anhydro bridge is a critical step in the modification of nucleosides. nih.gov Research into novel methods for creating anhydro-nucleosides is ongoing. A convenient method for the formation of certain uracil (B121893) and thymine (B56734) anhydronucleosides has been developed, indicating an active area of investigation. acs.org The synthesis of 2,2'-anhydro nucleosides with modified sugar side-chains has also been explored. acs.org Future work could focus on developing new catalysts and procedures for these cyclization reactions, potentially leading to higher yields and greater stereoselectivity. The use of boron trifluoride etherate in the reaction of cytidine (B196190) with acid anhydrides or chlorides to form anhydro-nucleosides is an established method that could be adapted and improved upon. nih.gov

Design of Advanced Trityl-Based Protecting/Leaving Groups with Tunable Reactivity

The trityl group and its derivatives, such as the 4,4'-dimethoxytrityl (DMTr) group, are extensively used for the transient protection of the 5'-hydroxyl group in nucleoside chemistry. umich.edu The reactivity of trityl chlorides increases with the number of p-methoxy substituents, allowing for some degree of tuning. umich.edu Future research is directed towards the development of new protecting groups with more finely tunable reactivity. This would allow for their selective removal under specific conditions without affecting other protecting groups in the molecule.

The 9-phenylxanthen-9-yl (pixyl or Px) group is a structural analogue of the trityl group that offers advantages in the purification of nucleoside derivatives by crystallization. umich.edu Further exploration of xanthene-based and other novel protecting groups could yield options with enhanced solubility in organic solvents, simplified NMR spectra for easier characterization, and improved stability to the reagents used in oligonucleotide synthesis. umich.edu The development of trityl-based groups that can be removed under milder or orthogonal conditions would be a significant advancement.

| Protecting Group | Abbreviation | Key Features |

| Triphenylmethyl | Tr | A foundational protecting group for the 5'-hydroxyl function in nucleosides. umich.edu |

| 4,4'-Dimethoxytrityl | DMTr | Widely used for transient protection of the 5'-hydroxyl group; its removal is a key step in oligonucleotide synthesis cycles. umich.edu |

| 9-Phenylxanthen-9-yl | Pxyl or Px | An alternative to the trityl group that can facilitate easier purification of nucleoside derivatives through crystallization. umich.edu |

| tert-Butyldimethylsilyl | TBDMS | A silyl-based protecting group known for its high stability and straightforward removal using fluoride (B91410) ions. numberanalytics.com |

Elucidation of Undiscovered Reactivity Modes of Imidazoyl(thiocarbonyl) Derivatives

The formation of a (thiocarbonyl)imidazolide typically involves reacting a partially protected carbohydrate with N,N'-thiocarbonyldiimidazole (TCDI). libretexts.org While this is a common procedure, there are instances where the reaction proceeds slower than expected, suggesting that the reactivity is not fully understood. libretexts.org For example, N-benzoylation in nucleosides can significantly slow down the formation of (thiocarbonyl)imidazolides. libretexts.org Future research should aim to elucidate the factors that influence the reactivity of these derivatives.

The imidazole (B134444) ring itself is amphoteric and susceptible to attack by both electrophiles and nucleophiles. jchemrev.com Understanding the electronic and steric effects on the reactivity of the imidazoyl(thiocarbonyl) group in the context of the entire anhydro-nucleoside structure could lead to the discovery of novel reaction pathways. This could involve exploring its use in different solvent systems or in the presence of various catalysts to uncover new synthetic possibilities. libretexts.org

Applications in Supramolecular Chemistry and Nanotechnology

While direct applications of 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine in supramolecular chemistry and nanotechnology are not yet widely reported, the unique structural features of anhydro-nucleosides make them intriguing building blocks for such applications. The rigidified sugar-base conformation could be exploited in the design of self-assembling systems. Future research could explore the incorporation of this and similar anhydro-nucleosides into larger supramolecular structures or onto the surface of nanoparticles. The trityl group itself can participate in non-covalent interactions, which could be leveraged in the design of novel nanomaterials.

Integration with High-Throughput Synthesis and Screening Platforms

The development of fluorescent nucleoside analogues has paved the way for high-throughput screening (HTS) assays to identify enzyme inhibitors. nih.govnih.gov These assays often rely on changes in fluorescence upon binding of the nucleoside analogue to the target enzyme. nih.gov The synthesis of libraries of compounds derived from 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine could be integrated with HTS platforms to accelerate the discovery of new bioactive molecules.

Flow-based synthesis approaches are particularly amenable to integration with HTS. rsc.org The automated synthesis of a variety of nucleoside analogues, followed by immediate screening, could dramatically increase the efficiency of drug discovery pipelines. The development of robust and reproducible synthetic methods for 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine and its derivatives is a prerequisite for their successful use in such integrated systems.

| High-Throughput Screening Technique | Principle | Application in Nucleoside Research |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small fluorescent molecule to a larger protein. | Used in HTS for small-molecule ligand discovery. nih.gov |

| Förster Resonance Energy Transfer (FRET) | A distance-dependent interaction between two fluorophores, where the excitation of one (the donor) leads to the emission of the other (the acceptor). | Employed in HTS but can be complex to implement. nih.gov |

| Environment-Sensitive (ES) Fluorescent Probes | Fluorescent molecules that exhibit a significant change in fluorescence intensity upon binding to a target. | A direct approach for competitive binding analyses in HTS, with demonstrated success for nucleoside analogues. nih.gov |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis and modification of complex molecules like 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine involve multiple steps that would benefit from real-time monitoring. Advanced spectroscopic probes, such as those based on Raman spectroscopy, offer a non-invasive way to track chemical reactions as they occur. endress.com These probes can provide in-line, real-time chemical measurements, eliminating the need for sample extraction and offline analysis. endress.com

The development of fluorescent probes that can be "switched on" by a specific chemical reaction is another exciting area of research. rsc.org Such probes could be designed to monitor the formation or cleavage of specific bonds during the synthesis or subsequent reactions of 2,2'-Anhydro-5'-O-trityl-3'-O-(1-imidazoyl(thiocarbonyl))thymidine. This would provide a deeper understanding of reaction kinetics and mechanisms, leading to more optimized and controlled synthetic processes.

Q & A

Q. How can researchers design a stability study for this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Sample aliquots at 0, 24, 48, and 72 hours; analyze via LC-MS for degradation products (e.g., hydrolyzed imidazole). ’s storage guidelines for light-sensitive compounds recommend dark-room handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.